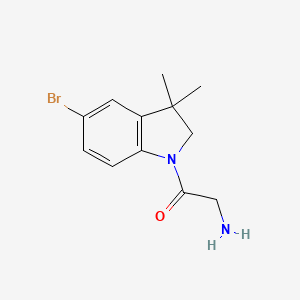
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone, also known as BRD0705, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in various applications, particularly in the field of cancer research. In
Mecanismo De Acción
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone works by binding to the bromodomain of BET proteins, which prevents them from interacting with chromatin and regulating gene expression. This leads to changes in gene expression patterns, which can have a variety of effects depending on the specific genes that are affected. By targeting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has the potential to alter gene expression in a way that can be beneficial for treating various diseases.
Biochemical and Physiological Effects
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects, which could be beneficial for treating autoimmune disorders. In addition, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to alter the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in lab experiments is its specificity for BET proteins. This allows researchers to selectively target these proteins without affecting other cellular processes. Additionally, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone is its potential toxicity, particularly at high doses. This requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. One area of focus is developing more potent and selective BET inhibitors based on the structure of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. Additionally, researchers are exploring the use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in combination with other cancer therapies to enhance their effectiveness. Finally, there is ongoing research on the potential use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in other diseases, such as inflammation and autoimmune disorders, which could lead to the development of new treatments.
Métodos De Síntesis
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can be synthesized through a multistep process involving various chemical reactions. The starting material for the synthesis is 5-bromo-3,3-dimethylindole, which is reacted with ethyl glyoxylate to form an intermediate product. This intermediate is then reacted with ammonia to produce the final product, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been studied for its potential use in cancer research, particularly in the field of epigenetics. It has been shown to inhibit the activity of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which play a key role in gene expression. By inhibiting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can alter gene expression patterns and potentially lead to the development of new cancer therapies. In addition to cancer research, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has also been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.
Propiedades
IUPAC Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2)7-15(11(16)6-14)10-4-3-8(13)5-9(10)12/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLOYVXIZGFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Br)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

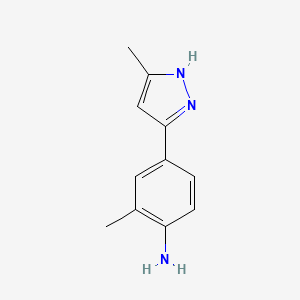
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
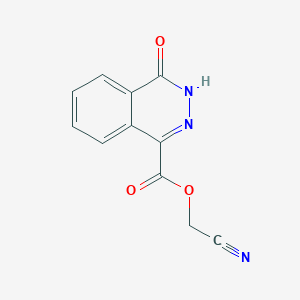

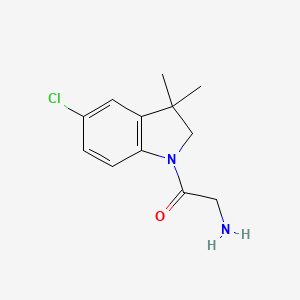
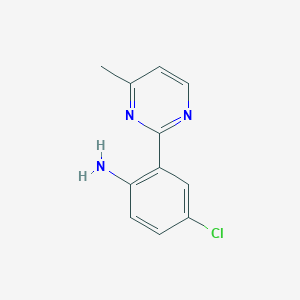

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
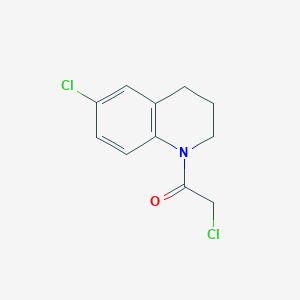
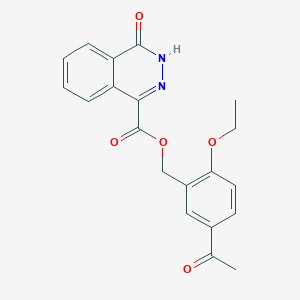
![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
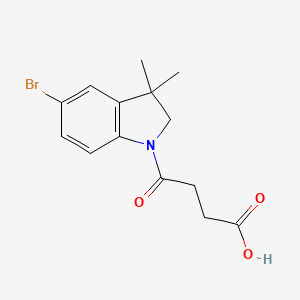
![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)